
Allyl 6-O-Allyl-α-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in the free-radical polymerization of methacrylic acid .
Cellular Effects
It has been used in the development of pH-sensitive glycol hydrogels for oral drug delivery .
Molecular Mechanism
It is known that the compound is involved in the free-radical polymerization of methacrylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 6-O-Allyl-α-D-galactopyranoside involves the protection of hydroxyl groups in galactopyranoside followed by allylation. The reaction typically uses allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve high purity levels required for research applications.
Chemical Reactions Analysis
Types of Reactions
Allyl 6-O-Allyl-α-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Involving nucleophilic substitution reactions with reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted azides, depending on the reaction conditions and reagents used .
Scientific Research Applications
Allyl 6-O-Allyl-α-D-galactopyranoside is extensively used in various scientific research fields:
Chemistry: As a building block in the synthesis of complex carbohydrates and glycosides.
Biology: In studying carbohydrate-protein interactions and glycosylation processes.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Allyl 6-O-Allyl-α-D-galactopyranoside involves its interaction with specific molecular targets, primarily enzymes involved in glycosylation. The compound can act as a substrate or inhibitor, affecting the enzymatic activity and subsequent biological processes .
Comparison with Similar Compounds
Similar Compounds
Allyl α-D-galactopyranoside: Similar structure but lacks the additional allyl group at the 6-O position.
Phenyl α-D-thiomannopyranoside: Similar glycosidic structure but with a phenyl group instead of an allyl group.
Uniqueness
Allyl 6-O-Allyl-α-D-galactopyranoside is unique due to its dual allyl groups, which provide distinct reactivity and functional properties compared to other similar compounds .
Properties
CAS No. |
2595-09-7 |
|---|---|
Molecular Formula |
C12H20O6 |
Molecular Weight |
260.286 |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-prop-2-enoxy-6-(prop-2-enoxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H20O6/c1-3-5-16-7-8-9(13)10(14)11(15)12(18-8)17-6-4-2/h3-4,8-15H,1-2,5-7H2/t8-,9+,10+,11-,12+/m1/s1 |
InChI Key |
OMKXRHOKCCXNSL-IIRVCBMXSA-N |
SMILES |
C=CCOCC1C(C(C(C(O1)OCC=C)O)O)O |
Synonyms |
2-Propenyl 6-O-2-Propenyl-α-D-galactopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


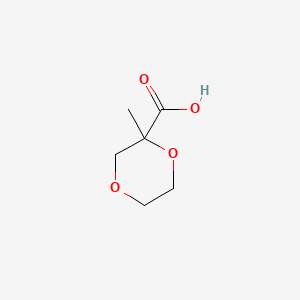
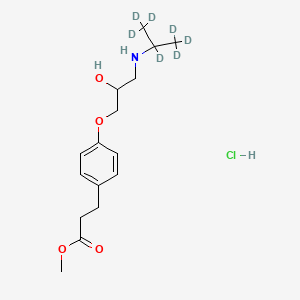
![tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B584039.png)
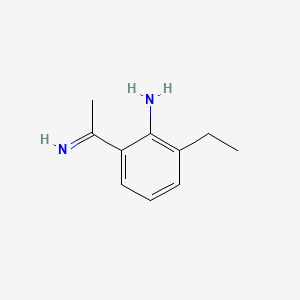
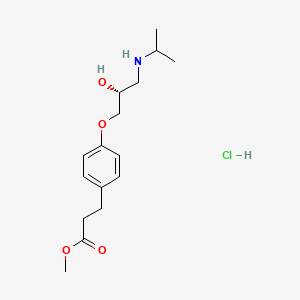
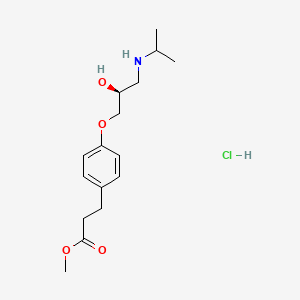
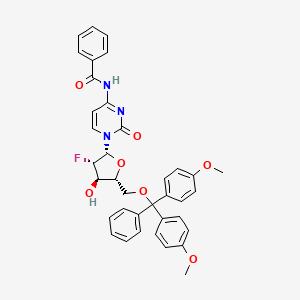

![4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584051.png)
![4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584052.png)
![D-[2-13C]xylose](/img/structure/B584055.png)

